1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules .
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate .
For industrial production, eco-friendly methodologies such as microwave-assisted reactions and heterogeneous catalytic systems are gaining popularity. These methods offer advantages like reduced reaction times and higher yields. For instance, microwave-assisted synthesis can significantly accelerate the reaction, while heterogeneous catalysts can be easily separated from the reaction mixture, making the process more sustainable .
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
For instance, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The fluoroethyl group enhances the compound’s binding affinity to its targets, making it more effective in exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine include other pyrazole derivatives such as:
1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol: This compound shares the fluoroethyl group but differs in the substitution pattern on the pyrazole ring.
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine: This compound has a similar pyrazole core but includes a phenylethyl group instead of a propyl group.
1-(2-fluoroethyl)-N-[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound features an isopropyl group and a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoroethyl, methyl, and propyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-7-19-12(4-6-16-19)9-15-13-11(2)10-18(17-13)8-5-14/h4,6,10H,3,5,7-9H2,1-2H3,(H,15,17) |
InChI Key |
VDMTVTHDAVTZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=NN(C=C2C)CCF |
Origin of Product |
United States |
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